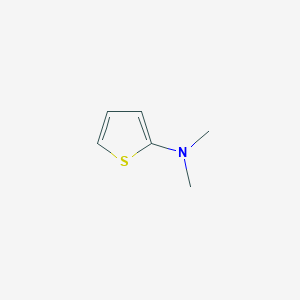
3-Chloro-2-phenylpyridine
Übersicht
Beschreibung
3-Chloro-2-phenylpyridine, also known as 3-chloro-2-picoline, is a heterocyclic compound derived from the aromatic pyridine ring. It is an important intermediate used in the synthesis of various pharmaceuticals and other compounds. It is also used in the synthesis of dyes, pigments, agrochemicals, and other organic compounds. This compound is a colorless, crystalline solid with a molecular weight of 164.54 g/mol and a melting point of 81-83 °C. It is insoluble in water, but soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Synthesis of 2-Phenyl-3-aminopyridine
Utilizing an imine as a protecting group for aminopyridine, 2-chloro-3-aminopyridine is synthesized into 2-phenyl-3-aminopyridine, highlighting the importance of 3-chloro-2-phenylpyridine in creating valuable intermediates in organic synthesis (Caron et al., 2001).
Cyclometalated Complexes of Iridium(III)
The study discusses synthesizing cyclometalated complexes of Iridium(III) using ligands like 2-phenylpyridine, indicating the role of this compound in forming complex metal compounds with potential applications in photophysics and redox chemistry (Neve et al., 1999).
Synthesis and Herbicidal Activity of Phenylpyridines
By employing Suzuki-type coupling of reactive 2-chloro-pyridines, novel phenylpyridines are synthesized, showcasing the significance of this compound in developing new herbicides (Schäfer et al., 2003).
Photophysical Properties and Imaging
Metal-Carbon Bonds in Ortho-Metalated Complexes
The photophysical effects of metal-carbon bonds in ortho-metalated complexes, including those with 2-phenylpyridine, demonstrate its role in influencing the emission and absorption properties of these complexes (Sprouse et al., 1984).
Thiol-Reactive Luminophore for Fluorescence Microscopy
The 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, related to this compound, is used as a thiol-reactive luminescent agent in mitochondria, illustrating its potential in biological imaging (Amoroso et al., 2008).
Photophysical Properties of Charged Cyclometalated Ir(III) Complexes
This study explores the photophysical properties of charged biscyclometalated Ir(III) complexes involving 2-phenylpyridine, further emphasizing the utility of this compound derivatives in advanced photophysical research (Costa et al., 2011).
Wirkmechanismus
Target of Action
It’s structurally similar compound, 2-chloro-3-phenylpyridine, is often used in the synthesis of various organic compounds . The specific targets and their roles would depend on the final compound that 3-Chloro-2-phenylpyridine is used to synthesize.
Mode of Action
It’s structurally similar compound, 2-phenylpyridine, has been reported to undergo pd (ii) catalyzed regioselective ortho arylation via c–h bond activation . This suggests that this compound might also interact with its targets through similar chemical reactions.
Biochemical Pathways
Compounds containing 2-phenylpyridine moieties have been reported to exhibit high biological activity . The affected pathways and their downstream effects would depend on the specific biological activity of the final compound that this compound is used to synthesize.
Result of Action
Compounds containing 2-phenylpyridine moieties have been reported to exhibit high biological activity . The specific effects would depend on the biological activity of the final compound that this compound is used to synthesize.
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of compounds containing 2-phenylpyridine moieties, is known for its mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by similar environmental factors.
Eigenschaften
IUPAC Name |
3-chloro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRJKGDVZGMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479924 | |
| Record name | 3-CHLORO-2-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634198-21-3 | |
| Record name | 3-CHLORO-2-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[6-(2-Methoxyethoxy)pyridin-3-yl]methanol](/img/structure/B1610815.png)


![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)




